

2,3-Dimethoxynaphthalene molecular structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dimethoxynaphthalene

Cat. No.: B160810

[Get Quote](#)

An In-depth Technical Guide to 2,3-Dimethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2,3-Dimethoxynaphthalene**, a significant chemical compound in various research and development applications.

Core Molecular Identity

IUPAC Name: **2,3-dimethoxynaphthalene**^[1] Synonyms: 2,3-Dihydroxynaphthalene, dimethyl ether^{[1][2]} CAS Number: 10103-06-7^{[1][3][4]} Molecular Formula: C₁₂H₁₂O₂^{[1][3][4]} Molecular Weight: 188.22 g/mol ^{[1][3][4]}

Molecular Structure

The molecular structure of **2,3-Dimethoxynaphthalene** consists of a naphthalene core substituted with two methoxy groups at the C2 and C3 positions.

SMILES: COC1=CC2=CC=CC=C2C=C1OC^[1] InChI: InChI=1S/C12H12O2/c1-13-11-7-9-5-3-4-6-10(9)8-12(11)14-2/h3-8H,1-2H3^{[1][2]}

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of **2,3-Dimethoxynaphthalene** is presented below.

Property	Value	Reference
Physical Form	Solid	
Melting Point	116.5-120.5 °C	
Boiling Point	295.9 °C	[4]
Flash Point	116.5 °C	[4]
¹³ C NMR Spectroscopy	Data available in spectral databases	[1]
Mass Spectrometry	Data available in spectral databases	[2]
Kovats Retention Index	Semi-standard non-polar: 1735.5; Standard polar: 2239	[1]

Note: Detailed bond lengths and angles from experimental crystal structure analysis are not readily available in public databases. The provided structural information is based on spectroscopic data and computational models.

Experimental Protocols

A detailed experimental protocol for the synthesis of **2,3-Dimethoxynaphthalene** is not explicitly available in the reviewed literature. However, a common and effective method for its preparation is the Williamson ether synthesis, starting from its precursor, 2,3-dihydroxynaphthalene.

Proposed Synthesis of **2,3-Dimethoxynaphthalene**

This protocol is based on the synthesis of the precursor 2,3-dihydroxynaphthalene and standard organic synthesis methodologies.

Step 1: Synthesis of 2,3-Dihydroxynaphthalene (Precursor)

A method for synthesizing 2,3-dihydroxynaphthalene involves the direct oxidation of naphthalene. The following procedure is adapted from a patented method:[5]

- Reaction Setup: In a three-necked flask, combine naphthalene, a suitable catalyst (e.g., a copper carbene complex), and a phase transfer catalyst (e.g., a quaternary ammonium salt) in a reaction solvent like n-octane.
- Reaction Execution: Heat the mixture to 30-70 °C with stirring. Add hydrogen peroxide (30% concentration) dropwise over a period of several hours.
- Workup and Isolation: After the reaction is complete, the organic phase is separated, and the aqueous phase is extracted with the reaction solvent. The combined organic phases are then purified, for instance by liquid chromatography, to yield 2,3-dihydroxynaphthalene.[5]

Step 2: Methylation of 2,3-Dihydroxynaphthalene

The synthesized 2,3-dihydroxynaphthalene can then be methylated to form **2,3-dimethoxynaphthalene**.

- Reaction Setup: Dissolve 2,3-dihydroxynaphthalene in a suitable polar aprotic solvent (e.g., acetone, DMF).
- Deprotonation: Add a base, such as anhydrous potassium carbonate, to the solution to deprotonate the hydroxyl groups.
- Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture.
- Reaction Monitoring and Workup: The reaction is typically stirred at room temperature or with gentle heating and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by filtering the solid base and removing the solvent under reduced pressure. The residue is then purified by recrystallization or column chromatography to yield pure **2,3-dimethoxynaphthalene**.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of **2,3-Dimethoxynaphthalene**.

Caption: Molecular structure of **2,3-Dimethoxynaphthalene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dimethoxynaphthalene | C12H12O2 | CID 604708 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Naphthalene, 2,3-dimethoxy- [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. biosynth.com [biosynth.com]
- 5. CN108409542B - Method for synthesizing 2, 3-dihydroxynaphthalene - Google Patents
[patents.google.com]
- To cite this document: BenchChem. [2,3-Dimethoxynaphthalene molecular structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b160810#2-3-dimethoxynaphthalene-molecular-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com